molecular formula C16H18N4 B1448103 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine CAS No. 1951451-74-3

3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine

Cat. No. B1448103
CAS RN: 1951451-74-3
M. Wt: 266.34 g/mol
InChI Key: AGTVHZRHAOVYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine, also known as 3-tBu-IQ-Pyz, is an important synthetic compound used in a variety of scientific and industrial applications. It is an important intermediate in the synthesis of a number of pharmaceuticals, agricultural chemicals, and other specialty chemicals. 3-tBu-IQ-Pyz is also used as a model compound for studying the mechanism of action of other compounds, such as those used in drug discovery and development.

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and anti-malarial potentials. These compounds are crucial for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications, indicating the potential use of 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine in similar contexts (Danao et al., 2021).

Pyrazoline Derivatives and Pharmacological Properties

Pyrazoline derivatives are known for their significant pharmacological activities, including anticancer effects. The exploration of pyrazoline compounds in drug development suggests that structurally related compounds like 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine could be promising candidates for new anticancer agents, highlighting their importance in the synthesis of therapeutic drugs (Bhattacharya et al., 2022).

Therapeutic Targets for Neurodegenerative Disorders

Compounds containing pyrazoline rings, such as 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine, may offer neuroprotective properties against neurodegenerative diseases like Alzheimer's and Parkinson's. These findings underscore the potential of these compounds in developing treatments for such disorders, leveraging their ability to inhibit specific enzymes or plaques associated with disease progression (Ahsan et al., 2022).

Antitubercular Activity

Derivatives of isoquinoline and pyrazoline have been evaluated for their antitubercular activity, suggesting that compounds like 3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine could also be explored for their efficacy against tuberculosis. This indicates the role of such compounds in the rational design of new leads for anti-TB compounds, demonstrating their potential beyond traditional therapeutic areas (Asif, 2014).

properties

IUPAC Name

5-tert-butyl-2-isoquinolin-7-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-16(2,3)14-9-15(17)20(19-14)13-5-4-11-6-7-18-10-12(11)8-13/h4-10H,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTVHZRHAOVYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butyl)-1-(isoquinolin-7-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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